molecular formula C10H14N2O2S B11654742 Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate

Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11654742
M. Wt: 226.30 g/mol
InChI Key: HHSLGYAHOAGJCS-UHFFFAOYSA-N
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Description

Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate is a chemical compound with the following structural formula:

CH3COOCH2CH2NHC(CH2CH=CH2)S=C(NH2)CH2CH=CH2\text{CH}_3\text{COOCH}_2\text{CH}_2\text{NHC}(\text{CH}_2\text{CH}=\text{CH}_2)\text{S}=\text{C}(\text{NH}_2)\text{CH}_2\text{CH}=\text{CH}_2 CH3​COOCH2​CH2​NHC(CH2​CH=CH2​)S=C(NH2​)CH2​CH=CH2​

It belongs to the class of thiazole derivatives and contains an ethyl ester group. Thiazoles are heterocyclic compounds that often exhibit interesting biological and chemical properties.

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate involves the condensation of an appropriate thiazole precursor with ethyl acetoacetate. The reaction typically proceeds under mild conditions using suitable catalysts.

Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or custom chemical synthesis facilities.

Chemical Reactions Analysis

Reactivity:: Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in substitution reactions.

    Oxidation and Reduction: The thiazole ring may be oxidized or reduced.

    Acylation and Alkylation: The acetate and amino groups are susceptible to acylation and alkylation reactions.

Common Reagents and Conditions::

    Base-Catalyzed Hydrolysis: this compound can be hydrolyzed to the corresponding acid.

    Thiolysis: Reaction with thiols can lead to thioesters.

    Amidation: Conversion to amides using appropriate reagents.

Scientific Research Applications

Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate finds applications in:

    Medicinal Chemistry: It may serve as a building block for drug development.

    Bioconjugation: Its functional groups allow for bioconjugation to proteins or peptides.

    Organic Synthesis: Researchers use it to create novel thiazole-based compounds.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with enzymes, receptors, or other biological targets. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate is unique due to its thiazole moiety, similar compounds include:

Remember that further research and experimentation are essential to fully explore the compound’s properties and applications

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

ethyl 2-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C10H14N2O2S/c1-3-5-11-10-12-8(7-15-10)6-9(13)14-4-2/h3,7H,1,4-6H2,2H3,(H,11,12)

InChI Key

HHSLGYAHOAGJCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NCC=C

Origin of Product

United States

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